3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of tetrazole derivatives, including 3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide, often employs eco-friendly approaches. These methods may use water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the butanamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives . Substitution reactions can lead to a variety of functionalized tetrazole compounds .
Scientific Research Applications
3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds . This interaction can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: A tetrazole derivative used as an antifungal agent.
Quilseconazole: Another antifungal tetrazole compound.
Uniqueness
3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific structural features and the presence of both the tetrazole ring and the butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-methyl-N-[2-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C12H15N5O/c1-9(2)7-12(18)14-10-5-3-4-6-11(10)17-8-13-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,14,18) |
InChI Key |
JPTGPVFTNOQGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2C=NN=N2 |
Origin of Product |
United States |
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